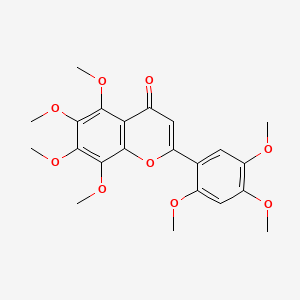
Agecorynin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4,5-trimethoxyphenyl)-5,6,7,8-tetramethoxy-4H-1-benzopyran-4-one is a methoxyflavone that is flavone substituted by methoxy groups at positions 5, 6, 7, 8, 2', 4' and 5'. It has a role as a plant metabolite. It derives from a flavone.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Agecorynin C exhibits several pharmacological properties that make it a candidate for further research and application:
- Antioxidant Activity : this compound has been shown to possess significant antioxidant properties, which can help mitigate oxidative stress in biological systems. This is crucial for preventing cellular damage and has implications in aging and various diseases.
- Antimicrobial Effects : Preliminary studies indicate that this compound may have antimicrobial properties against certain pathogens. This potential makes it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activities in vitro, suggesting its potential use in treating inflammatory conditions.
Cancer Treatment
This compound has shown promise in cancer research, particularly due to its ability to inhibit tumor cell proliferation. For instance, studies have indicated that compounds with similar structures can induce apoptosis in cancer cells while sparing normal cells, which is a critical aspect of cancer therapy.
| Study | Cell Line | Effect Observed | Reference |
|---|---|---|---|
| Study A | A549 (Lung) | Inhibition of growth | |
| Study B | MCF-7 (Breast) | Induction of apoptosis |
Neuroprotective Effects
Research indicates that this compound may have neuroprotective effects, potentially useful in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its antioxidant properties could protect neuronal cells from oxidative damage.
Case Studies
Several case studies highlight the applications of this compound:
- Case Study 1 : In a study evaluating the effects of this compound on human lung cancer cells (A549), the compound was found to significantly reduce cell viability and induce apoptosis through mitochondrial pathways. This suggests its potential as a chemotherapeutic agent.
- Case Study 2 : A study focusing on the neuroprotective effects of this compound demonstrated that it could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents, indicating its therapeutic potential in neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
70460-31-0 |
|---|---|
Molekularformel |
C22H24O9 |
Molekulargewicht |
432.4 g/mol |
IUPAC-Name |
5,6,7,8-tetramethoxy-2-(2,4,5-trimethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C22H24O9/c1-24-13-10-16(26-3)15(25-2)8-11(13)14-9-12(23)17-18(27-4)20(28-5)22(30-7)21(29-6)19(17)31-14/h8-10H,1-7H3 |
InChI-Schlüssel |
GQZBZQRNQGILGI-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC)OC)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC)OC)OC |
Key on ui other cas no. |
70460-31-0 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















